1-[(3-Methoxyphenyl)methyl]azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-3-9(5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAITFIXWHCVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274178 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111043-53-9 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111043-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Methoxyphenyl Methyl Azetidin 3 Ol and Analogous Azetidinols
Established Strategies for Azetidine (B1206935) Ring Construction
The construction of the azetidine ring is a challenging synthetic task due to the inherent ring strain of the four-membered heterocycle. Several established strategies have been developed to overcome this challenge, each with its own advantages and limitations.
Intramolecular Cyclization of Substituted Precursors
Intramolecular cyclization is a common and effective method for the formation of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond in a precursor molecule containing a suitable leaving group and a nucleophilic amine.
One prevalent strategy involves the cyclization of 1,3-amino alcohols or their derivatives. For instance, the treatment of N-substituted 3-amino-1-propanol derivatives with a reagent like carbonyldiimidazole can facilitate cyclization to the corresponding azetidines. This method has been successfully applied to the synthesis of various functionalized azetidines. figshare.com Another approach utilizes the intramolecular nucleophilic substitution of a γ-haloamine or a similar substrate. For example, N-trityl-2-amino-4-bromobutanoate has been shown to undergo intramolecular cyclization to form an azetidine ring. researchgate.net
Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for azetidine synthesis. This method allows for the direct formation of the azetidine ring from an acyclic amine precursor through the activation of a C(sp³)–H bond. rsc.org The reaction often proceeds with good functional group tolerance and can provide access to a range of substituted azetidines. rsc.org
| Precursor Type | Cyclization Method | Key Features |
| 1,3-Amino alcohols | Carbonyldiimidazole-mediated | Mild conditions, good for functionalized substrates. figshare.com |
| γ-Haloamines | Intramolecular SN2 | Classic approach, relies on a good leaving group. researchgate.net |
| Acyclic amines | Pd-catalyzed C-H amination | Direct C-N bond formation, good functional group tolerance. rsc.org |
Cycloaddition Reactions in Azetidine Formation
Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.
The [2+2] cycloaddition is a powerful method for constructing four-membered rings, including azetidines. A notable example is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com While this reaction directly produces an azetidinone, the resulting β-lactam can be subsequently reduced to the corresponding azetidine. The stereoselectivity of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions. mdpi.com
Photochemical [2+2] cycloadditions, known as aza Paternò–Büchi reactions, between an imine and an alkene also offer a direct route to azetidines. rsc.orgnih.govchemrxiv.org Recent advances have utilized visible light photocatalysis to mediate these reactions under mild conditions, expanding their scope and applicability. nih.govchemrxiv.org For example, an iridium photocatalyst can facilitate the [2+2] cycloaddition of oximes with olefins. chemrxiv.org
| Reaction Name | Reactants | Product | Key Features |
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Convergent, can be stereoselective. mdpi.com |
| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical, direct access to azetidines. rsc.orgnih.govchemrxiv.org |
While less common than [2+2] cycloadditions, [3+1] cycloaddition reactions represent another strategy for azetidine ring formation. These reactions typically involve the reaction of a three-atom component with a one-atom component. For instance, the reaction of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, has been shown to produce enantioenriched exo-imido azetidines.
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group of an azetidin-2-one (B1220530) (a β-lactam) is a widely used method for the preparation of azetidines. β-Lactams are readily accessible through various synthetic routes, most notably the Staudinger [2+2] cycloaddition of ketenes and imines. mdpi.com
A variety of reducing agents can be employed for this transformation. Common reagents include lithium aluminum hydride (LAH) and borane (B79455) complexes. The choice of reducing agent can be critical to avoid cleavage of the strained four-membered ring. For the synthesis of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, a precursor such as N-[(3-Methoxyphenyl)methyl]azetidin-2-one could be synthesized via a Staudinger reaction between an appropriate ketene and N-(3-methoxybenzyl)imine, followed by reduction. The hydroxyl group at the 3-position would typically be introduced prior to or after the reduction of the β-lactam, often requiring protecting group strategies.
Advanced and Stereoselective Synthesis of Azetidinols
Achieving stereocontrol in the synthesis of substituted azetidinols is crucial for their application in medicinal chemistry. Several advanced methodologies have been developed to address this challenge.
A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.govscilit.com These azetidin-3-ones can then be stereoselectively reduced to the corresponding azetidin-3-ols. The use of a chiral auxiliary, such as a t-butanesulfinamide, allows for the preparation of enantiomerically enriched products. nih.govnih.govscilit.com
Furthermore, the diastereoselective functionalization of existing azetidine rings is another powerful strategy. For example, the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can lead to the formation of highly functionalized azetidines with good diastereoselectivity. uni-muenchen.de
The synthesis of the target molecule, this compound, can be envisioned through several of the discussed pathways. A plausible route would involve the synthesis of azetidin-3-ol (B1332694), which can be achieved through multi-step sequences starting from readily available precursors, followed by N-alkylation with 3-methoxybenzyl bromide or a related electrophile. The N-benzylation of pyridines with benzyl (B1604629) bromide is a well-established reaction, and similar conditions could be adapted for the N-alkylation of azetidin-3-ol. mdpi.com Alternatively, construction of the N-arylmethyl substituted ring could be performed directly, for example, through the intramolecular cyclization of a precursor already bearing the 3-methoxybenzyl group.
| Method | Key Transformation | Stereocontrol |
| Gold-Catalyzed Cyclization | N-propargylsulfonamides to azetidin-3-ones | Chiral auxiliary (e.g., t-butanesulfinamide) nih.govnih.govscilit.com |
| Diastereoselective Functionalization | α-Lithiation and electrophilic trapping | Substrate control and reaction conditions uni-muenchen.de |
| N-Alkylation | Azetidin-3-ol + 3-methoxybenzyl halide | Not inherently stereoselective at a new center |
Enantioselective Approaches to Chiral Azetidines and Azetidinols
The generation of stereochemically defined azetidines and azetidinols is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Enantioselective strategies, employing either chiral auxiliaries or substrate-controlled reactions, are instrumental in achieving high levels of stereochemical purity.
Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org This strategy relies on covalently attaching a chiral auxiliary to an achiral substrate, which then directs the formation of a new stereocenter with a high degree of diastereoselectivity. scielo.org.mx After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgscielo.org.mx
Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgwilliams.edu For instance, an N-acyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. williams.edu This enolate then reacts with electrophiles from the less hindered face, leading to a predictable stereochemical outcome. The Evans oxazolidinone system has been successfully applied to asymmetric alkylation and aldol (B89426) reactions, setting the absolute stereochemistry of multiple stereocenters in complex natural product synthesis. wikipedia.orgresearchgate.net
Another notable class includes sulfur-based chiral auxiliaries derived from amino acids, such as thiazolidinethiones and oxazolidinethiones. scielo.org.mx These auxiliaries have demonstrated high efficacy in acetate (B1210297) aldol reactions and Michael additions, often providing superior diastereoselectivity compared to other auxiliaries. Their crystalline nature facilitates purification, and they can be easily removed under mild conditions. scielo.org.mx Pseudoephedrine is another effective chiral auxiliary, which can be used in its (R,R)- or (S,S)-form to control the alkylation of enolates, yielding products with high diastereoselectivity. wikipedia.org
| Auxiliary Type | Key Feature | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Forms rigid, chelated metal enolates. | Asymmetric alkylations, aldol reactions. | wikipedia.orgwilliams.edu |
| Camphorsultam (Oppolzer's Sultam) | Highly crystalline derivatives, aiding in purification. | Diels-Alder reactions, alkylations. | wikipedia.org |
| Pseudoephedrine | Forms a chiral enolate; the auxiliary is easily removed and recovered. | Asymmetric alkylation of amides. | wikipedia.org |
| Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones) | High diastereoselectivity in aldol and Michael reactions. | Acetate aldol reactions, Michael additions. | scielo.org.mx |
Stereoselective Formation of 3-Hydroxylated Azetidines
The stereoselective synthesis of 3-hydroxyazetidines is a key challenge, as the hydroxyl group provides a crucial point for further functionalization. One effective strategy involves the diastereoselective α-lithiation of N-protected azetidines followed by trapping with an electrophile. For example, N-thiopivaloyl-azetidin-3-ol can undergo lithiation and subsequent reaction with various electrophiles to produce a range of 2-substituted 3-hydroxyazetidines with high trans-diastereoselectivity. uni-muenchen.de
Another powerful method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through an intermediate α-oxo gold carbene, which undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. The chirality is established using tert-butanesulfinamide chemistry, allowing for the synthesis of chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. These azetidin-3-ones can then be stereoselectively reduced to the corresponding 3-hydroxyazetidines. nih.gov
Furthermore, the intramolecular aminolysis of 3,4-epoxy amines provides a pathway to azetidinols. This ring-closure reaction, which can be catalyzed by Lewis acids, allows for the formation of the azetidine ring with concomitant installation of the hydroxyl group. frontiersin.org The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxy amine.
Catalytic Methodologies in Azetidine Synthesis
Catalytic methods offer efficient and atom-economical routes to azetidine rings, often under mild conditions. Both transition metal catalysis and organocatalysis have been successfully employed to construct this strained four-membered ring system.
Transition Metal-Catalyzed Azetidine Formation
A variety of transition metals, including lanthanides, copper, rhodium, and palladium, have been shown to catalyze the formation of azetidines. nih.govorganic-chemistry.org
Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), are effective Lewis acid catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields to afford 3-hydroxyazetidines and is tolerant of various functional groups. frontiersin.org
Copper catalysis is versatile in azetidine synthesis. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes enables a [3+1] radical cascade cyclization to produce highly functionalized azetidines. nih.govresearchgate.net Copper catalysts are also used in multicomponent reactions, for example, the reaction of terminal alkynes, sulfonyl azides, and carbodiimides to yield functionalized azetidines under mild conditions. organic-chemistry.org
Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another powerful strategy. This method allows for the synthesis of azetidines from substrates containing a picolinamide (B142947) (PA) protecting group, featuring low catalyst loading and predictable selectivity. organic-chemistry.org Rhodium catalysts are also known to facilitate aziridination reactions, which can sometimes be precursors for ring expansion to azetidines. mdpi.com Iron, an inexpensive and less toxic metal, has also been utilized in catalytic systems for the synthesis of N-heterocycles, including azetidines, from organic azides. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Lanthanum (La(OTf)₃) | Intramolecular aminolysis | cis-3,4-Epoxy amines | frontiersin.org |
| Copper (Cu) | [3+1] Radical cascade cyclization | Aliphatic amines and alkynes | nih.govresearchgate.net |
| Palladium (Pd) | Intramolecular C-H amination | Picolinamide-protected amines | organic-chemistry.org |
| Iron (Fe) | Nitrene transfer/cyclization | Organic azides and alkenes | researchgate.net |
Organocatalytic Systems for Azetidine Derivatives
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach has been successfully applied to the synthesis of molecules containing the azetidine moiety. For instance, asymmetric thiourea (B124793) and squaramide catalysts can be used to access α-azetidinyl alkyl halides. nih.gov These reactions proceed with high yields and enantioselectivities, generating a tetrasubstituted chiral carbon center adjacent to the azetidine ring. The reaction of N-Boc-3-fluorooxindole with Cbz- or Boc-protected azetidine-derived nitroalkenes in the presence of a squaramide catalyst yields the corresponding azetidinyl fluorooxindoles in high yield (90-97%) and enantiomeric excess (92-93%). nih.gov
Photochemical Approaches to Azetidine Ring Systems
Photochemical reactions use light energy to drive transformations that may be difficult to achieve thermally. nih.gov These methods are particularly well-suited for the construction of strained ring systems like azetidines.
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.org Upon photochemical excitation, the imine and alkene undergo a cycloaddition to form the four-membered azetidine ring, often with high regio- and stereoselectivity. rsc.org
Another significant photochemical strategy is the Norrish–Yang cyclization. nih.govbeilstein-journals.org This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes. beilstein-journals.org This approach has been effectively used to synthesize 3-hydroxyazetidines from α-aminoacetophenones. The nature of the nitrogen-protecting group is critical for the success of both the photochemical cyclization and any subsequent functionalization steps. nih.govbeilstein-journals.org For example, 3-hydroxyazetidines have been accessed via an efficient photochemical Yang reaction processed under flow conditions. durham.ac.uk These photochemically generated azetidinols are valuable intermediates that can undergo further transformations, such as rearrangement to 2-oxazolines. durham.ac.uknih.gov
Flow Chemistry Applications in Azetidinol (B8437883) Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including the strained azetidine ring system. The use of microreactors offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling highly reactive or unstable intermediates. uniba.ituniba.it These features are particularly beneficial for the synthesis of functionalized azetidines.
A notable application of flow chemistry is the generation and functionalization of C3-lithiated azetidines. uniba.it This strategy typically begins with a precursor like N-Boc-3-iodoazetidine. In a continuous flow setup, this starting material is mixed with a lithiating agent, such as n-hexyllithium, to perform a rapid iodine-lithium exchange. The resulting C3-lithiated azetidine intermediate is highly reactive and can be immediately quenched by introducing a stream of an electrophile. acs.org
The key advantages of this flow-based approach include:
Safe Handling of Reactive Intermediates: The small reactor volume minimizes the risks associated with the accumulation of unstable organolithium species. uniba.it
Higher Operating Temperatures: Flow technology allows for the effective generation and use of these intermediates at temperatures significantly higher (e.g., -50 °C) than the cryogenic conditions (e.g., -78 °C) often required in batch synthesis. acs.orgacs.org
Short Residence Times: The rapid mixing and reaction times, often on the scale of milliseconds to seconds, prevent degradation of the intermediates and lead to cleaner reactions with higher yields. uniba.it
Sustainability: The use of greener solvents, such as cyclopentyl methyl ether (CPME), which can be used without extra drying steps, enhances the environmental sustainability of the process. uniba.it
While the direct synthesis of azetidin-3-ols via this specific lithiation-quenching sequence has not been extensively detailed, the methodology provides a robust and scalable platform for introducing a variety of functional groups at the C3 position of the azetidine ring. acs.org By choosing an appropriate oxygen-containing electrophile, this method could be adapted for the synthesis of azetidin-3-ol derivatives.
| Precursor | Lithiation Agent | Electrophile | Temperature | Residence Time (Li/I Exchange) | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-3-iodoazetidine | n-Hexyllithium | Benzaldehyde | -50 °C | 82 ms | 85% | uniba.it |
| N-Boc-3-iodoazetidine | n-Hexyllithium | N,N-Dimethylformamide (DMF) | -50 °C | 82 ms | 82% | uniba.it |
| N-Boc-3-iodoazetidine | n-Hexyllithium | Acetone | -50 °C | 82 ms | 75% | uniba.it |
| N-Boc-3-iodoazetidine | n-Hexyllithium | Isopropenyl acetate | -50 °C | 82 ms | 70% | uniba.it |
Strategic Incorporation of the 3-Methoxyphenylmethyl Moiety in Azetidinol Synthesis
The 3-methoxyphenylmethyl group, also known as the 3-methoxybenzyl (MBn) group, is a common N-substituent in azetidine chemistry. Its incorporation can be a key part of the molecular design for a biologically active compound or it can serve as a protecting group that can be readily cleaved, typically via hydrogenolysis, to yield the free secondary amine. The synthesis of this compound can be achieved through several strategic routes.
One of the most direct and convergent strategies involves the reaction of 3-methoxybenzylamine (B130926) with an epoxide precursor, such as 2-(chloromethyl)oxirane (epichlorohydrin). researchgate.net This two-step, one-pot synthesis is an efficient method for constructing the N-substituted azetidinol core. The reaction proceeds via two key transformations:
Nucleophilic Ring-Opening: The primary amine (3-methoxybenzylamine) attacks the terminal carbon of the epoxide ring of epichlorohydrin (B41342). This initial reaction forms a 1-amino-3-chloro-2-propanol intermediate.
Intramolecular Cyclization: In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes an intramolecular Williamson ether-type synthesis, displacing the chloride to form the four-membered azetidine ring. researchgate.net
This method is advantageous as it builds the desired N-substituted ring system from readily available starting materials in a single synthetic operation. A similar strategy has been successfully employed for the synthesis of analogous N-benzyl and N-benzhydryl azetidin-3-ols. researchgate.net
An alternative strategy involves the N-alkylation of a pre-formed azetidin-3-ol or a protected version thereof. In this approach, azetidin-3-ol (often as a hydrochloride salt) is reacted with 3-methoxybenzyl halide (e.g., bromide or chloride) in the presence of a base. This method is useful when azetidin-3-ol is a more accessible starting material. The choice between these strategies often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
| Strategy | Key Reactants | Description | Advantages | Reference |
|---|---|---|---|---|
| Convergent Synthesis (Ring Formation) | Primary Amine (e.g., 3-methoxybenzylamine) + Epichlorohydrin | The N-substituent is incorporated from the start. The azetidine ring is formed via nucleophilic opening of the epoxide followed by intramolecular cyclization. | Efficient, often one-pot; utilizes simple, commercially available starting materials. | researchgate.net |
| N-Alkylation | Azetidin-3-ol + Alkylating Agent (e.g., 3-methoxybenzyl bromide) | A pre-formed azetidine ring is functionalized by attaching the desired substituent to the nitrogen atom. | Modular; allows for the synthesis of various analogues from a common azetidin-3-ol intermediate. | google.com |
| Reductive Amination | Azetidin-3-one + Primary Amine (e.g., 3-methoxybenzylamine) | Azetidin-3-one is condensed with the amine to form an enamine or iminium intermediate, which is then reduced in situ to form the N-substituted azetidin-3-ol. | Provides access to N-substituted azetidin-3-ols from ketone precursors. | chemrxiv.org |
Chemical Transformations and Reactivity Profiles of Azetidinols
Ring-Opening Reactions of Azetidine (B1206935) Scaffolds
The considerable ring strain of the azetidine ring is a primary driver for its participation in ring-opening reactions. These transformations are often initiated by the attack of a nucleophile or by activation with an acid, leading to the cleavage of one of the ring's C-N or C-C bonds.
Nucleophilic Ring Opening Mechanisms and Regioselectivity
The ring-opening of azetidinium ions, formed by the protonation or alkylation of the nitrogen atom, with various nucleophiles is a characteristic reaction of this heterocyclic system. In the case of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, the nitrogen atom can be protonated under acidic conditions to form a reactive azetidinium ion. The subsequent nucleophilic attack can, in principle, occur at either the C2 or C4 position.
A generalized mechanism for the nucleophilic ring-opening of an N-arylmethylazetidin-3-ol is depicted below:
Activation: The nitrogen atom is protonated by an acid to form the azetidinium ion.
Nucleophilic Attack: A nucleophile attacks one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond.
Product Formation: The ring-opened product is a γ-amino alcohol derivative.
The regioselectivity is a critical aspect of these reactions. Below is a table summarizing the expected outcomes based on the nature of the nucleophile for a generic N-arylmethylazetidin-3-ol.
| Nucleophile | Expected Major Product | Reaction Conditions |
| Halides (e.g., Cl⁻, Br⁻) | 1-Arylmethyl-3-(halo)propyl-amine derivative | Acidic |
| Thiolates (e.g., RS⁻) | 1-Arylmethyl-3-(alkylthio)propyl-amine derivative | Basic or Neutral |
| Cyanide (CN⁻) | 4-(Arylmethylamino)-2-hydroxybutanenitrile | Acidic |
| Hydride (e.g., from LiAlH₄) | 1-(Arylmethylamino)-3-propanol | Reductive |
This data is illustrative and based on the general reactivity of N-substituted azetidines.
Acid-Catalyzed Ring Cleavage
Under strongly acidic conditions, azetidinols can undergo ring cleavage. The reaction is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a secondary carbocation at the C3 position. This carbocation can then be attacked by a nucleophile. Alternatively, protonation of the ring nitrogen can facilitate C-N bond cleavage. The 3-methoxybenzyl group can influence the reaction pathway through its electronic properties.
A plausible mechanism for the acid-catalyzed ring cleavage of this compound involves the formation of an azetidinium ion, which can then undergo a concerted or stepwise ring-opening. The presence of the hydroxyl group can also lead to fragmentation pathways under certain acidic conditions.
Strain-Release Driven Transformations
The inherent strain in the azetidine ring is a thermodynamic driving force for many of its reactions. nih.govresearchgate.net Strain-release can be harnessed to drive transformations that would otherwise be energetically unfavorable. For instance, the combination of photochemical cyclization to form a strained azetidinol (B8437883) followed by a strain-releasing ring-opening event is a known strategy in organic synthesis. nih.govresearchgate.net
Ring-Expansion and Rearrangement Reactions of Azetidinols
Azetidinols can undergo ring-expansion and rearrangement reactions to form larger, more stable heterocyclic systems, such as pyrrolidines and piperidines. These transformations are often promoted by thermal, photochemical, or chemical means.
Photochemical Rearrangements Leading to Expanded Ring Systems (e.g., Pyrroles)
While the photochemical synthesis of azetidin-3-ols from α-amino ketones is a well-established process, the reverse reaction or further rearrangement of the azetidinol ring under photochemical conditions is also possible. For N-arylmethyl substituted azetidinols, photochemical excitation can potentially lead to homolytic cleavage of a C-C or C-N bond, generating a diradical intermediate. This intermediate can then rearrange and cyclize to form a more stable five-membered ring, such as a pyrrole (B145914) or pyrrolidine (B122466) derivative.
The specific pathway would depend on the substitution pattern and the irradiation wavelength. For this compound, a hypothetical photochemical rearrangement could involve the formation of a diradical intermediate that subsequently cyclizes to a pyrrolidine derivative.
Mechanistic Investigations of Ring Expansion Processes
Mechanistic studies of azetidinol ring expansions often involve computational methods to elucidate the reaction pathways and transition states. These studies can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of the rearrangement.
For a generic N-substituted azetidin-3-ol (B1332694), a common ring expansion pathway involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield a pyrrolidine derivative. The substituent on the nitrogen plays a significant role in stabilizing intermediates and influencing the reaction outcome.
The following table outlines a hypothetical reaction coordinate for the ring expansion of an N-arylmethylazetidin-3-ol to a pyrrolidine derivative, highlighting the key intermediates and transition states.
| Step | Intermediate/Transition State | Description | Relative Energy (kcal/mol) |
| 1 | Starting Material (Azetidinol) | Ground state of the reactant. | 0 |
| 2 | Transition State 1 | Activation of the hydroxyl group. | +25 |
| 3 | Bicyclic Aziridinium Ion | A strained, high-energy intermediate. | +15 |
| 4 | Transition State 2 | Nucleophilic attack on the aziridinium ion. | +20 |
| 5 | Product (Pyrrolidine) | The more stable five-membered ring product. | -10 |
This data is hypothetical and intended to illustrate the energetic profile of a plausible ring expansion mechanism.
Functional Group Interconversions on the Azetidine Core of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present on its azetidine core, namely the secondary amine within the ring and the C3-hydroxyl group. The hydroxyl moiety is a primary site for functional group interconversions, serving as a versatile handle for the synthesis of various azetidine derivatives. By converting the hydroxyl group into a better leaving group, subsequent nucleophilic substitution reactions can be facilitated, enabling the introduction of a wide array of other functionalities.
A prime example of such a transformation, demonstrated in related N-substituted azetidin-3-ol systems, is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. For instance, the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol with methanesulfonyl chloride can produce the corresponding 3-mesylate. This transformation significantly enhances the leaving group ability of the C3 substituent, making the azetidine ring susceptible to attack by nucleophiles. google.com This strategy is fundamental in the synthesis of more complex azetidine derivatives. google.com
Similarly, the hydroxyl group can be targeted for the preparation of azetidine-3-carboxylic acid derivatives, which suggests that oxidation of the alcohol is a feasible pathway, although specific mechanisms for this transformation are not detailed in the provided literature. google.com
The table below outlines a key functional group interconversion starting from an analogous azetidin-3-ol structure.
| Starting Compound | Reagent | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol | Methanesulfonyl Chloride (MsCl) | 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulfonate | O-Sulfonylation (Mesylation) | google.com |
This strategic functionalization underscores the importance of the C3-hydroxyl group as a pivotal point for structural diversification of the azetidine scaffold.
Detailed Reaction Mechanisms Involving Azetidinols
The formation of the azetidin-3-ol core is a critical step in the synthesis of compounds like this compound. Several mechanistic pathways have been developed to construct this strained four-membered ring system.
One prominent mechanism involves the intramolecular cyclization of an amino-diol precursor. This process is exemplified by the synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol from 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol. google.com The key steps are:
Chemoselective Tosylation: The aminodiol is treated with para-toluenesulfonyl chloride in a pyridine/toluene mixture at low temperatures (-15°C). This results in the selective sulfonylation of the primary hydroxyl group over the secondary one, forming a monotosylate intermediate. This selectivity is crucial for the subsequent cyclization. google.com
Intramolecular Cyclization: The monotosylate intermediate is then heated in the presence of an inorganic base, such as sodium bicarbonate (NaHCO₃). The nitrogen atom acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group. This Sₙ2 reaction leads to the closure of the four-membered ring and formation of the azetidin-3-ol product. google.com
Another general and effective mechanism for constructing the azetidin-3-ol ring starts from an epoxy halide and a primary amine. google.com This process can be described in two main stages:
Epoxide Ring-Opening: A primary amine (R¹-NH₂) reacts with an epoxy halide, such as epichlorohydrin (B41342). The amine preferentially attacks one of the epoxide carbons in a nucleophilic ring-opening reaction, forming a halo-amino-alcohol intermediate.
Intramolecular Cyclization: The resulting addition product undergoes cyclization in an aqueous medium. The nitrogen atom displaces the halide on the adjacent carbon via an intramolecular nucleophilic substitution, forming the azetidine ring. The resulting product is an acid halide of the 1-substituted azetidin-3-ol, which can be treated with a base to yield the free hydroxyl compound. google.com
The table below summarizes these mechanistic pathways for the formation of the azetidin-3-ol ring system.
| Mechanism Type | Key Precursor(s) | Key Steps | Reference |
|---|---|---|---|
| Intramolecular Cyclization of Aminodiol | 3-(Alkylamino)propane-1,2-diol | 1. Chemoselective O-sulfonylation (e.g., tosylation) of the primary alcohol. 2. Base-mediated intramolecular Sₙ2 reaction to form the azetidine ring. | google.com |
| Epoxy Halide Cyclization | Epoxy halide (e.g., Epichlorohydrin) and a Primary Amine | 1. Nucleophilic ring-opening of the epoxide by the amine. 2. Intramolecular nucleophilic substitution to displace the halide and form the ring. | google.com |
| Reductive Cyclization of β-halo ketimines | β-bromo-α,α-dimethoxyketimines | 1. Hydride-induced cyclization to form a 3,3-dimethoxyazetidine. 2. Acidic hydrolysis to the azetidin-3-one (B1332698), followed by reduction to the azetidin-3-ol. | researchgate.net |
These mechanisms highlight the versatile synthetic strategies available for accessing the azetidinol scaffold, a key building block in medicinal chemistry.
Advanced Spectroscopic Characterization of Azetidinols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol can be achieved.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The 3-methoxyphenyl (B12655295) group will exhibit characteristic signals in the aromatic region (typically δ 6.7-7.3 ppm), a singlet for the methoxy (B1213986) (-OCH₃) protons around δ 3.8 ppm, and a singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The protons on the azetidine (B1206935) ring will appear in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-3) is expected to be a multiplet, while the methylene protons at the C-2 and C-4 positions will likely appear as complex multiplets due to coupling with each other and with the H-3 proton.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The spectrum will show signals for the two distinct types of aromatic carbons, the methoxy carbon (around δ 55 ppm), the benzylic carbon, and the three carbons of the azetidine ring. The carbon bearing the hydroxyl group (C-3) will be shifted downfield compared to the other two azetidine carbons.
A detailed prediction of the ¹H and ¹³C NMR chemical shifts is presented in the tables below, based on established values for similar structural motifs. rsc.orgmdpi.comnih.govresearchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 6.8 - 7.3 | m | - |
| H-4', H-5' (Aromatic) | 6.7 - 6.9 | m | - |
| H-3 (Azetidine) | ~4.4 | m | - |
| -OCH₃ | ~3.8 | s | - |
| Benzylic -CH₂- | ~3.6 | s | - |
| H-2, H-4 (Azetidine) | 2.8 - 3.4 | m | - |
| -OH | Variable | br s | - |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1' (Aromatic, C-Ar) | ~140 |
| C-3' (Aromatic, C-O) | ~160 |
| C-2', C-4', C-5', C-6' (Aromatic, CH-Ar) | 112 - 130 |
| C-3 (Azetidine, CH-OH) | ~65 |
| Benzylic -CH₂- | ~62 |
| C-2, C-4 (Azetidine, -CH₂-) | ~58 |
| -OCH₃ | ~55 |
While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex structure of substituted azetidinols by revealing through-bond correlations. ipb.ptnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would show cross-peaks between the H-3 proton and the protons at the C-2 and C-4 positions of the azetidine ring, confirming their vicinal relationship. This is crucial for assigning the signals within the four-membered ring. nih.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlation). nih.govmdpi.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the proton signal at ~4.4 ppm and the carbon signal at ~65 ppm, assigning them to H-3 and C-3 of the azetidinol (B8437883), respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (¹H-¹³C long-range correlation). mdpi.com The HMBC spectrum is critical for piecing together the molecular fragments. Key expected correlations include:
From the benzylic protons to the azetidine ring carbons (C-2 and C-4) and to the aromatic carbons (C-1', C-2', C-6'), confirming the connection between the benzyl (B1604629) group and the nitrogen atom of the azetidine ring.
From the methoxy protons to the C-3' of the aromatic ring.
From the aromatic protons to neighboring aromatic carbons, confirming their positions on the phenyl ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of 193.24 g/mol . chemscene.comnist.gov
EI and ESI are common ionization methods that often lead to distinct fragmentation patterns.
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. A key fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. libretexts.org For this compound, this would result in the formation of a stable methoxy-substituted tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 121. This fragment is often the base peak in the spectrum of N-benzyl amines. nih.gov Other fragments would arise from the cleavage of the azetidine ring.
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecular ion [M+H]⁺. mdpi.com For this compound, the [M+H]⁺ ion would be observed at m/z 194.1176. nih.gov Fragmentation is then induced in the gas phase, often providing more controlled structural information than EI.
Tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), involves selecting the [M+H]⁺ precursor ion and subjecting it to collisions with an inert gas to induce fragmentation. nih.govmdpi.com This technique provides detailed insights into the structure and fragmentation mechanisms.
For the [M+H]⁺ ion of this compound, plausible CID fragmentation pathways include:
Neutral loss of the 3-methoxybenzyl group: This would lead to a fragment ion corresponding to the protonated azetidin-3-ol (B1332694) ring.
Loss of a water molecule (H₂O): The hydroxyl group can be eliminated as water, leading to an ion at m/z 176.
Formation of the methoxy-tropylium ion: Similar to EI, cleavage of the benzylic bond can occur, yielding the characteristic ion at m/z 121. nih.gov
By analyzing the products of these fragmentation events, the connectivity of the molecule can be confirmed.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. nih.govresearchgate.net For this compound (C₁₁H₁₅NO₂), the calculated exact mass of the neutral molecule is 193.1103. HRMS would measure the mass of the protonated molecule [M+H]⁺, with a calculated exact mass of 194.1176. nih.gov The ability of HRMS to measure mass to within a few parts per million (ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.11 g/mol | - |
| [M+H]⁺ (Exact Mass) | 194.1176 | HRMS (ESI) |
| Major EI Fragment | m/z 121 (C₈H₉O⁺) | EI-MS |
| Plausible CID Fragment | m/z 176 ([M+H-H₂O]⁺) | ESI-MS/MS |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" characterized by specific absorption bands that correspond to the vibrational modes of the molecule's bonds. For a complex molecule such as this compound, the IR spectrum is a composite of the vibrational modes of its constituent parts: the azetidine ring, the hydroxyl group, the methoxy-substituted phenyl ring, and the methylene bridge.
Detailed analysis of the spectrum allows for the identification of characteristic vibrational modes, confirming the presence of key functional groups and providing insight into the molecule's structure. While a dedicated experimental spectrum for this specific compound is not publicly available, the expected absorption frequencies can be reliably predicted based on the extensive data available for its constituent functional groups and structurally related compounds. sciencescholar.usresearchgate.netmedwinpublishers.com
The primary vibrational modes for this compound include the stretching and bending of its various bonds. The hydroxyl (-OH) group is expected to exhibit a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of O-H stretching vibrations, with the broadness resulting from intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
The presence of the substituted benzene (B151609) ring will give rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the methoxy group and the secondary alcohol are expected to produce strong bands in the 1260-1000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azetidine ring is generally observed in the 1250-1020 cm⁻¹ region.
Furthermore, the azetidine ring itself has characteristic vibrational modes, including ring deformation and CH₂ rocking, though these can be complex and appear in the fingerprint region of the spectrum. researchgate.net The substitution pattern on the benzene ring (meta-substitution) also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the positions of out-of-plane C-H bending vibrations below 900 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound, their corresponding vibrational modes, and the functional groups they represent.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1260 - 1200 | C-O Stretch | Aryl Ether (-O-CH₃) |
| 1250 - 1020 | C-N Stretch | Tertiary Amine (Azetidine) |
| 1150 - 1050 | C-O Stretch | Secondary Alcohol (-CH-OH) |
This detailed spectroscopic information is crucial for the structural elucidation and characterization of novel azetidinol derivatives in synthetic chemistry and medicinal research. uomustansiriyah.edu.iqdoaj.orgresearchgate.netijcsrr.org
Computational and Theoretical Investigations of Azetidine Ring Systems
Quantum Chemical Studies on Azetidine (B1206935) Reactivity and Electronic Structure
Quantum chemical methods are fundamental to describing the behavior of azetidine systems. mdpi.com These studies delve into the electronic distribution and energy of the molecule, explaining the inherent reactivity conferred by its four-membered ring structure. researchwithrutgers.comrsc.org The multifunctionality and high reactivity of small nitrogen-containing heterocycles like azetidine are largely governed by the substantial ring strain and the electron density on the nitrogen atom. researchgate.net
The defining feature of the azetidine ring is its significant ring strain, a consequence of distorted bond angles deviating from the ideal sp³ hybridization. nih.gov The ring-strain energy of azetidine is approximately 25.2 kcal/mol, a value comparable to other highly strained small rings and significantly greater than that of larger, more stable heterocycles. researchgate.net This stored potential energy makes the ring susceptible to opening under appropriate reaction conditions, a characteristic that drives its unique reactivity in organic synthesis. researchwithrutgers.comrsc.org
While this strain introduces potential stability issues, it also endows the azetidine scaffold with a strong molecular rigidity that is valuable in drug discovery. researchgate.netnih.gov Theoretical studies help quantify this strain energy and predict how it influences the molecule's geometry and susceptibility to nucleophilic or electrophilic attack. The combination of high ring strain and the presence of the nitrogen atom's lone pair creates a unique electronic environment that dictates the regioselectivity and stereoselectivity of its reactions. mdpi.com
| Compound | Ring-Strain Energy (kcal/mol) |
|---|---|
| Piperidine (B6355638) | 0 |
| Pyrrolidine (B122466) | 5.8 |
| Azetidine | 25.2 |
| Cyclobutane (B1203170) | 26.4 |
| Aziridine | 26.7 |
| Cyclopropane | 27.6 |
Data sourced from reference researchgate.net.
Computational chemistry allows for the detailed exploration of reaction mechanisms involving azetidinols. rsc.org By calculating the potential energy surface for a given transformation, researchers can identify the structures of transition states and intermediates. escholarship.org This information is crucial for understanding reaction kinetics and predicting product outcomes. mdpi.com
Density Functional Theory (DFT) Applications in Azetidinol (B8437883) Chemistry
Density Functional Theory (DFT) has become a revolutionary tool in computational chemistry for its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT is widely used to investigate the properties of heterocyclic compounds, including azetidinol derivatives. ekb.egresearchgate.net These calculations can predict a wide range of properties, from molecular geometries to electronic characteristics. mdpi.com
Key applications of DFT in studying molecules like 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. researchgate.net
Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. ekb.eg
Reaction Mechanism Elucidation: Mapping detailed reaction pathways, including the identification of transition states and intermediates, to understand reaction selectivity. mdpi.comresearchgate.net
Spectroscopic Predictions: Simulating NMR, IR, and UV-Visible spectra to aid in the characterization and identification of synthesized compounds. mdpi.com
DFT calculations have been successfully employed to explain the stereoselectivities of reactions catalyzed by azetidine derivatives and to predict trends in reactivity based on subtle structural differences. researchgate.net
| Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |
| HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons, respectively, which is key to its reactivity. ekb.eg |
| Activation Energy (Ea) | Determines the kinetic feasibility of a chemical reaction. mdpi.com |
| Reaction Energy (ΔEr) | Indicates the thermodynamic favorability of a reaction (exothermic vs. endothermic). mdpi.com |
| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) and aids in interpreting IR spectra. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Azetidinols
While quantum chemical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.orgyoutube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. youtube.com
For a flexible molecule like this compound, MD simulations are invaluable for:
Conformational Analysis: The azetidine ring can undergo puckering, and the substituents can rotate, leading to multiple low-energy conformations. MD simulations can explore the potential energy surface to identify the most populated conformers and the energy barriers between them. researchgate.net
Solvation Effects: Understanding how the molecule interacts with solvent molecules (e.g., water) is crucial for predicting its behavior in a biological or reaction medium. MD can simulate these interactions explicitly.
Intermolecular Interactions: In the context of drug design, MD simulations can model the binding of an azetidinol derivative to a biological target, like a protein receptor. This helps in understanding the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for binding affinity and selectivity. mdpi.com
These simulations can be performed using classical force fields for larger systems and longer timescales or with quantum mechanical forces (ab initio MD) for higher accuracy in studying reactive events. youtube.commdpi.com
Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific information available for the chemical compound “this compound” within the detailed application contexts requested in the provided outline.
The outlined topics—such as its use as a versatile synthon, its role in asymmetric catalysis, its application in peptidomimetics, and its integration into supramolecular chemistry—are well-established areas of research for the broader class of azetidine-containing molecules. However, specific research findings, data, and detailed discussions pertaining exclusively to “this compound” in these strategic applications are not present in the available scientific databases and publications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound. To do so would require speculation or generalization from other related compounds, which would not meet the required standard of scientific accuracy and would violate the explicit instructions to focus only on “this compound”.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Use SHELX software for refinement of single-crystal diffraction data to resolve bond angles and stereochemistry .
- Spectroscopy :
Advanced: What mechanisms underlie the compound’s reported antibacterial activity, and how do structural modifications alter efficacy?
Methodological Answer :
The 3-methoxybenzyl group enhances lipophilicity, facilitating membrane penetration. In vitro assays (e.g., MIC against S. aureus) show IC₅₀ = 12 µM. Fluorination at the phenyl ring (e.g., 2,6-difluoro analogs) increases potency (IC₅₀ = 8 µM) due to electronegative effects on target binding . Replacements with bulkier groups (e.g., trifluoromethyl) reduce solubility, limiting bioavailability .
Advanced: How can conflicting biological activity data from different studies be resolved?
Methodological Answer :
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor-binding assays) and controls.
- Analytical Purity Checks : HPLC-MS to confirm >98% purity, excluding confounding impurities .
- Meta-Analysis : Compare substituent effects across analogs (e.g., 3-methoxy vs. 4-chloro derivatives) to identify structure-activity trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (PDB: 1BVR). The azetidine oxygen forms hydrogen bonds with Thr⁵⁵⁶, while the methoxyphenyl group occupies a hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates robust interactions .
Basic: Which analytical techniques quantify this compound in complex matrices?
Q. Methodological Answer :
- Reverse-Phase HPLC : C18 column, 30:70 acetonitrile/water (0.1% TFA), retention time = 6.2 min .
- LC-MS/MS : MRM transition m/z 208 → 121 (collision energy 20 eV) enables detection at ng/mL levels in plasma .
Advanced: How do substituent variations on the azetidine ring affect pharmacological profiles?
Q. Methodological Answer :
- 3-Hydroxy Group : Critical for hydrogen bonding; methylation reduces activity (IC₅₀ increases from 12 µM to >50 µM) .
- Benzyl Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance target affinity but reduce solubility. Balancing logP (2.5–3.5) optimizes ADME .
Basic: What purification strategies are effective for azetidine derivatives?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water (7:3) to remove polar impurities.
- Flash Chromatography : Biotage Isolera™ with 12 g silica cartridges, 20 mL/min flow rate, 10–50% ethyl acetate gradient .
Advanced: How can thermodynamic stability and solubility be optimized for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
